Heptyl-UR-144

Mass Spectrometry Forensic Toxicology LC-MS/MS

In forensic toxicology, using an incorrect alkyl-chain homolog as a calibrant invalidates quantitative LC-MS/MS methods due to divergent retention times and ionization efficiencies. Heptyl-UR-144 (≥98% purity) is the exact N-heptyl reference standard required for accurate detection of this synthetic cannabinoid. • Unique MW 339.5 Da and predicted LogP 7.19 ensure chromatographic selectivity vs. UR-144 (MW 311.5). • Enables reliable calibration curves, matrix effect assessment, and HLM metabolite profiling. • Supplied with comprehensive Certificate of Analysis for forensic defensibility.

Molecular Formula C23H33NO
Molecular Weight 339.523
CAS No. 1616469-06-7
Cat. No. B592943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl-UR-144
CAS1616469-06-7
Synonyms(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
Molecular FormulaC23H33NO
Molecular Weight339.523
Structural Identifiers
SMILESCCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C
InChIInChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3
InChIKeyVMYRYXPWWCSDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl-UR-144 Reference Standard Overview


Heptyl-UR-144 (CAS 1616469-06-7), also known as the UR-144 N-heptyl analog, is a synthetic cannabinoid belonging to the tetramethylcyclopropyl (TMCP) indole class [1]. It is an N-alkyl chain-extended homolog of the parent compound UR-144, differing structurally by the substitution of a pentyl group with a heptyl group on the indole nitrogen [2]. While UR-144 is a potent and selective full agonist of the peripheral CB2 cannabinoid receptor, the specific biological activity of this N-heptyl analog remains uncharacterized in the published literature [2]. Consequently, Heptyl-UR-144 is primarily valued as a high-purity analytical reference material for forensic toxicology and research laboratories developing or validating detection methods for this and related compounds.

Product type: High-purity forensic analytical reference standard; not a pharmacological probe.
Workflow context: GC/LC-MS method development, validation, and quantitative analysis of seized materials or research samples.
Biological activity: Not characterized in published literature; selection supports analytical identity, not receptor pharmacology.

Why Heptyl-UR-144 Cannot Be Substituted


In forensic and research applications, the analytical reference standard must be chemically identical to the target analyte. Heptyl-UR-144 cannot be substituted by UR-144 or other homologs due to fundamental differences in molecular structure that govern key analytical properties. The two-carbon extension of the N-alkyl chain from pentyl to heptyl alters the compound's molecular weight (339.5 vs 311.5 g/mol) , chromatographic retention time , and mass spectral fragmentation pattern. Using a different analog as a calibrant or internal standard would invalidate a quantitative analytical method due to non-identical behavior in the analytical system. This makes the procurement of the specific compound, Heptyl-UR-144, a non-negotiable requirement for accurate identification and quantification in forensic casework or research studies.

  • Risk Two-carbon chain extension shifts monoisotopic mass by 28 Da; a UR-144 or XLR-11 calibrant would introduce mass assignment errors in HRMS.
  • Risk Predicted LogP increase (~1.6 units) alters reversed-phase retention; a method validated for UR-144 may fail to resolve the heptyl analog.
  • Risk Fragmentation pattern mismatch due to alkyl chain length can compromise library-based identification when a non-identical analog is used as reference.

Heptyl-UR-144 Differentiation Evidence


Molecular Weight and Formula

Heptyl-UR-144 possesses a distinct molecular formula and weight compared to its closest analogs, a critical factor for mass spectrometric identification and method development. The compound has a molecular formula of C23H33NO, resulting in an exact mass of 339.2562 Da . This compares to C21H29NO and a monoisotopic mass of 311.2249 Da for the parent compound UR-144, and C21H28FNO and 329.2155 Da for the terminally fluorinated analog XLR-11 . This mass difference of 28.0313 Da (C2H4) from UR-144 and 10.0407 Da (C2H3F) from XLR-11 provides unambiguous identification by high-resolution mass spectrometry (HRMS).

Molecular Identity
Head-to-head
Heptyl-UR-144 339.2562 Da (C₂₃H₃₃NO) UR-144 311.2249 Da (C₂₁H₂₉NO) · Δ28.0313 Da (C₂H₄)
Unique exact mass enables unambiguous HRMS identification and distinguishes from all lower homologs.
Calculated monoisotopic mass; method must be verified with certified reference material.
Mass Spectrometry Forensic Toxicology LC-MS/MS

Predicted Physicochemical Properties

The extended alkyl chain of Heptyl-UR-144 significantly impacts its predicted physicochemical properties relative to UR-144, which directly influences method development for extraction and chromatography. The predicted LogP for Heptyl-UR-144 is 7.19, compared to a predicted LogP of approximately 5.6 for UR-144 . This higher lipophilicity indicates stronger retention on reversed-phase HPLC columns and different behavior during liquid-liquid extraction, requiring method adjustments distinct from those used for the parent compound.

Lipophilicity Shift
Class-level
Heptyl-UR-144 LogP 7.19 (predicted) UR-144 ~5.6 (estimated) · ΔLogP ≈ +1.6
Higher lipophilicity requires independent extraction and LC gradient optimization before method transfer.
Predicted values from ACD/Labs; experimental LogP data not available.
Chromatography Sample Preparation Method Development

Biological Activity Characterization

A critical differentiator for Heptyl-UR-144 is the complete absence of published biological characterization, in stark contrast to the well-defined pharmacology of its parent, UR-144. The manufacturer's technical datasheet explicitly states: 'The biological activities of this compound have not been characterized' [1]. This contrasts sharply with UR-144, for which extensive in vitro data is available, demonstrating it is a potent synthetic cannabinoid with a strong preference for the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) [1]. Therefore, any assumption that Heptyl-UR-144 possesses similar CB receptor activity is speculative.

Biological Activity
Data to verify
No published characterization
Absence of receptor binding data restricts use to analytical reference; not suitable as a pharmacological tool.
UR-144 parent compound shows CB2 Ki 1.8 nM; extrapolation to heptyl analog is speculative.
Cannabinoid Pharmacology Receptor Binding Functional Assays

Vendor Specifications & Supply

Procurement of Heptyl-UR-144 is differentiated by its explicit definition and availability as a certified reference material for forensic use. Unlike generic research chemicals, the product from reputable vendors (e.g., Cayman Chemical) is specified with a purity of ≥98%, is provided as a crystalline solid, and is sold with a comprehensive Certificate of Analysis (CoA) [1]. The datasheet clearly delineates the product's intended use for 'forensic and research applications,' and vendors may restrict sales to licensed laboratories and qualified academic institutions [1].

Vendor Quality
Supporting evidence
Purity ≥98% · Crystalline solid · CoA provided
Certified reference material specification supports method validation and defensible forensic reporting.
Procurement may be restricted to licensed laboratories; verify supplier documentation.
Analytical Reference Material Quality Control Procurement

Heptyl-UR-144 Applications


LC-MS/MS Method for Seized Drug Analysis

Heptyl-UR-144 is essential for developing and validating LC-MS/MS methods to detect and quantify this specific compound in seized materials or biological samples. The compound's unique mass (339.2562 Da) and predicted high LogP (7.19) require it to be used as the primary reference standard to establish method selectivity, establish calibration curves, and determine matrix effects. Using UR-144 or another analog as a substitute would lead to inaccurate quantitation due to differing ionization efficiency and retention time .

In Vitro and In Vivo Metabolism Profiling

While its intrinsic biological activity is uncharacterized, Heptyl-UR-144 serves as a critical parent compound for metabolism studies. Researchers can use the pure standard to incubate with human liver microsomes (HLM) or hepatocytes to identify and characterize the resulting Phase I and Phase II metabolites. This information is vital for toxicologists who need to identify specific biomarkers of Heptyl-UR-144 consumption in clinical or forensic urine samples, building upon existing knowledge of UR-144 metabolism by enzymes like CYP3A4 .

Chromatographic Separation Optimization

The distinct physicochemical properties of Heptyl-UR-144, particularly its high predicted LogP (7.19), make it a useful compound for testing and optimizing the separation power of new HPLC or GC column chemistries. Method developers can use this and other homologs to probe the limits of resolution for a given analytical method, ensuring it is robust enough to differentiate between structurally similar synthetic cannabinoids that may co-elute under less optimized conditions .

Application
Selection Property
Validation Focus
LC-MS/MS seized-drug analysis
Unique exact mass and high lipophilicity
Method selectivity, ionization efficiency, and matrix-effect evaluation
In vitro metabolism profiling
Parent compound identity and purity
Phase I/II metabolite identification in human hepatocyte or microsomal research samples
Chromatographic separation optimization
Predicted high LogP and chain-length differentiation
Resolution from structural analogs; column chemistry benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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